molecular formula C17H19N5O3S B11019127 N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11019127
M. Wt: 373.4 g/mol
InChI Key: ZRZGRNNFKFPMOH-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfamoylbenzyl group, a triazolopyridine moiety, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-sulfamoylbenzyl chloride, which is then reacted with 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide under specific conditions such as the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it into a more saturated heterocyclic structure.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The triazolopyridine moiety may also play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy.

Comparison with Similar Compounds

    N-(4-sulfamoylbenzyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its binding affinity and specificity.

    N-(4-sulfamoylbenzyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a different triazole isomer, potentially altering its chemical properties and biological activity.

Uniqueness: N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to the specific arrangement of its functional groups, which can confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H19N5O3S/c18-26(24,25)14-9-7-13(8-10-14)12-19-17(23)6-3-5-16-21-20-15-4-1-2-11-22(15)16/h1-2,4,7-11H,3,5-6,12H2,(H,19,23)(H2,18,24,25)

InChI Key

ZRZGRNNFKFPMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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